

Application Notes & Protocols: (R)-Azelastine Hydrochloride for Research Use

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Compound of Interest

Compound Name: (R)-Azelastine Hydrochloride

Cat. No.: B610420

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer recognized for its multifaceted mechanism of action in treating allergic conditions such as rhinitis and conjunctivitis.[1][2] It is a phthalazinone derivative that is clinically used as a racemic mixture of (R)- and (S)-enantiomers.[3][4] While the racemic form is widely documented, in vitro studies have suggested no significant difference in the primary pharmacological activity between the enantiomers.[5][6] These application notes provide detailed protocols and data relevant to the research use of the **(R)-Azelastine Hydrochloride** enantiomer, drawing upon established methodologies for the racemic compound which are directly applicable.

(R)-Azelastine Hydrochloride's therapeutic effects stem from its dual-action mechanism: potent antagonism of the histamine H1-receptor and inhibition of the synthesis and release of various inflammatory mediators.[7][8][9] This makes it a valuable tool for investigating the allergic cascade and developing novel anti-allergic and anti-inflammatory therapies.

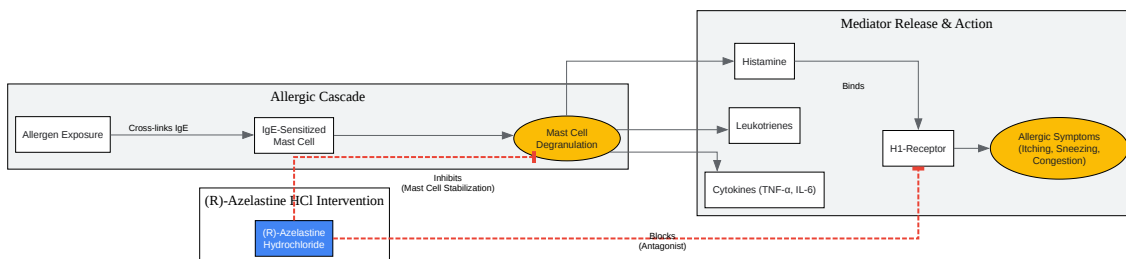
Mechanism of Action

(R)-Azelastine Hydrochloride exerts its effects through two primary pathways:

- **H1-Receptor Antagonism:** As a potent and selective H1-receptor antagonist, it competitively blocks histamine from binding to its receptor on nerve endings, smooth muscle, and glandular cells.[5][7] This action provides immediate relief from histamine-mediated

symptoms like itching, sneezing, and rhinorrhea.[7][9] Its binding affinity for the H1-receptor is approximately tenfold greater than that of chlorpheniramine on a weight basis.[6][10]

- **Anti-inflammatory and Mast Cell-Stabilizing Effects:** Beyond its antihistaminic activity, **(R)-Azelastine Hydrochloride** inhibits the release of multiple pro-inflammatory mediators from mast cells, including histamine, tryptase, leukotrienes, and cytokines like TNF- α and Interleukin-6 (IL-6).[4][5] This mast cell-stabilizing property addresses the early and late phases of the allergic reaction.[4] It also downregulates the expression of intercellular adhesion molecule-1 (ICAM-1), which reduces the migration of inflammatory cells.[6][10]



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Caption: Mechanism of **(R)-Azelastine Hydrochloride** in the allergic response.

Physicochemical and Pharmacokinetic Data

Quantitative data for Azelastine Hydrochloride is summarized below. These values are based on studies of the racemic mixture and serve as a reliable reference for research involving the (R)-enantiomer.

Table 1: Physicochemical Properties of Azelastine Hydrochloride

Property	Value	Reference
Chemical Name	4-(4-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one hydrochloride	[3]
Molecular Formula	C ₂₂ H ₂₄ ClN ₃ O·HCl	[1]
Molecular Weight	381.9 g/mol	[3]
Appearance	White, odorless, crystalline powder with a bitter taste	[4]
Melting Point	~225°C	[4]

| Solubility | Sparingly soluble in water, methanol, and propylene glycol [[4][11]] |

Table 2: Pharmacokinetic Parameters of Azelastine Hydrochloride (Intranasal Administration)

Parameter	Value	Reference
Systemic Bioavailability	~40%	[6]
Time to Peak Plasma Conc. (Tmax)	2-3 hours	[6]
Plasma Protein Binding	~88% (Azelastine), ~97% (Desmethyazastine)	[5]
Major Metabolite	Desmethyazastine (active)	[5][7]
Elimination Half-life (t _{1/2})	~22 hours	[6]

| Metabolism | Cytochrome P450 system (CYP3A4, CYP2D6, CYP1A2 suggested) |[5] |

Experimental Protocols for Research Use

Protocol 1: Preparation of Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of **(R)-Azelastine Hydrochloride** for use in cell-based assays.

Materials:

- **(R)-Azelastine Hydrochloride** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile 1.5 mL microcentrifuge tubes
- Calibrated analytical balance and weighing paper
- Pipettes and sterile, filtered pipette tips

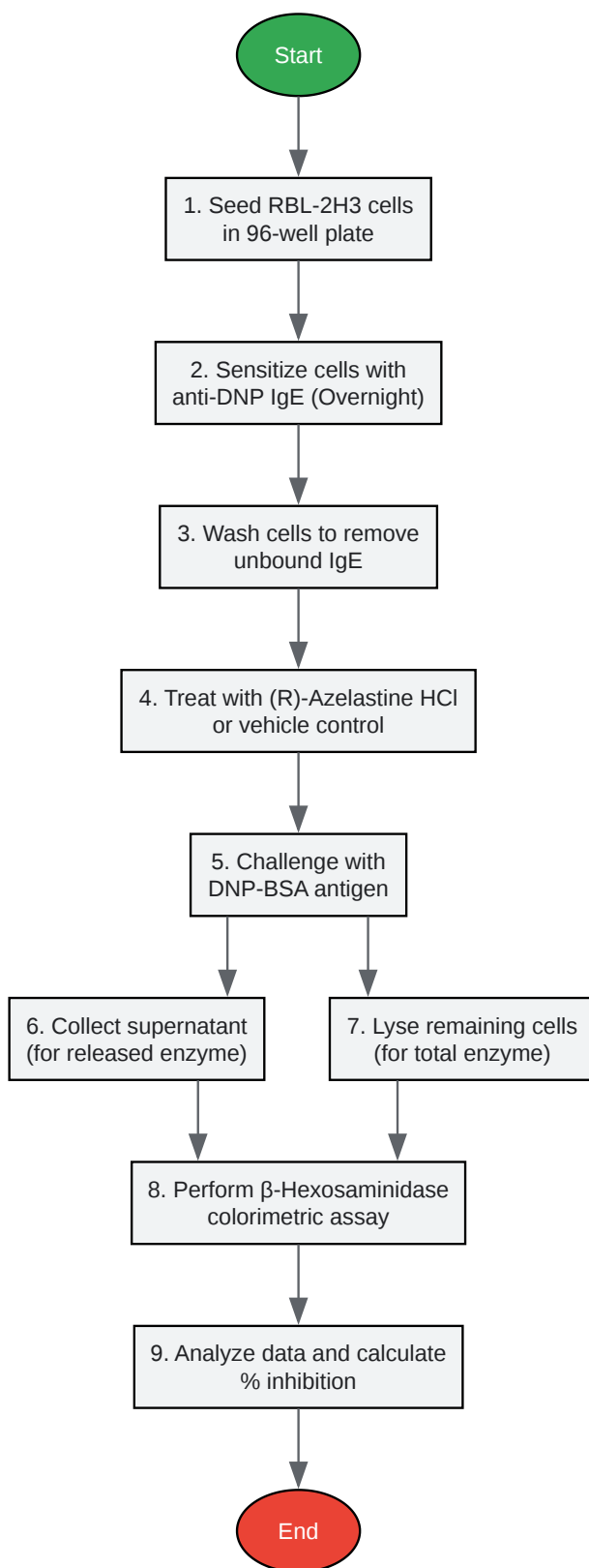
Procedure:

- Tare a sterile microcentrifuge tube on the analytical balance.

- Carefully weigh approximately 3.82 mg of **(R)-Azelastine Hydrochloride** powder (MW = 381.9 g/mol) and add it to the tube.
- Add 1 mL of DMSO to the tube to achieve a final concentration of 10 mM.
- Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.
- Aliquot the stock solution into smaller volumes (e.g., 50 μ L) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
- Before use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Note: Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically $\leq 0.5\%$).

Protocol 2: In Vitro Mast Cell Stabilization Assay (β -Hexosaminidase Release)

This assay measures the ability of **(R)-Azelastine Hydrochloride** to inhibit antigen-induced degranulation in a rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells.



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Caption: Workflow for the in vitro mast cell stabilization assay.

Materials:

- RBL-2H3 cells
- Complete growth medium (e.g., MEM with 15% FBS, L-glutamine, antibiotics)
- 96-well flat-bottom tissue culture plates
- Anti-DNP IgE antibody
- DNP-BSA antigen
- **(R)-Azelastine Hydrochloride** stock solution (from Protocol 1)
- Tyrode's buffer (or similar)
- p-Nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG, substrate)
- Triton X-100 lysis buffer
- Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
- Microplate reader (405 nm)

Procedure:

- Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2×10^5 cells/well and allow them to adhere overnight.
- Sensitization: Remove the growth medium and add medium containing anti-DNP IgE (e.g., 0.5 μ g/mL). Incubate for 18-24 hours at 37°C.
- Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
- Treatment: Add 50 μ L of Tyrode's buffer containing various concentrations of **(R)-Azelastine Hydrochloride** (e.g., 0.1 μ M to 100 μ M) or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

- **Antigen Challenge:** Add 50 µL of DNP-BSA antigen (e.g., 100 ng/mL) to all wells except the "total release" and "blank" wells. Incubate for 1 hour at 37°C to induce degranulation.
- **Supernatant Collection:** After incubation, place the plate on ice. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
- **Cell Lysis (Total Release):** To the remaining cells in the original plate, add 100 µL of Triton X-100 lysis buffer to determine the total cellular β-hexosaminidase content.
- **Enzyme Assay:**
 - Add 50 µL of pNAG substrate solution to each well of the supernatant plate and the lysed cell plate.
 - Incubate at 37°C for 1-2 hours until a yellow color develops.
 - Stop the reaction by adding 150 µL of stop solution.
- **Data Analysis:**
 - Read the absorbance at 405 nm.
 - Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = (Absorbance_supernatant / Absorbance_total_lysate) x 100
 - Calculate the percentage inhibition of degranulation relative to the vehicle control.

Protocol 3: In Vivo Model of Ovalbumin-Induced Allergic Rhinitis

This protocol provides a general framework for inducing and evaluating allergic rhinitis in guinea pigs to test the efficacy of an **(R)-AzelaStine Hydrochloride** formulation.^{[12][13]}

Materials:

- Male Hartley guinea pigs (300-400 g)

- Ovalbumin (OVA)
- Aluminum hydroxide (Alum) adjuvant
- Saline solution (0.9% NaCl)
- **(R)-Azelastine Hydrochloride** research formulation (e.g., nasal spray)
- Intranasal administration device (micropipette or sprayer)

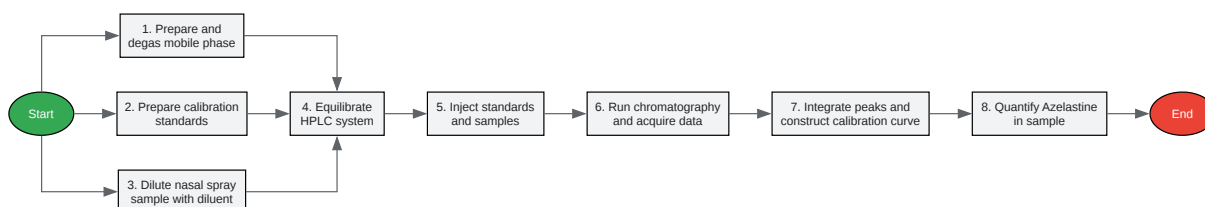
Procedure:

- Sensitization Phase (Days 0 and 7):
 - Actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 µg of OVA and 10 mg of Alum suspended in 1 mL of saline.
 - Repeat the injection on Day 7.
 - House the animals for at least 14 days after the second injection to allow for a robust IgE response.
- Challenge Phase (Day 21 onwards):
 - Divide the sensitized animals into treatment groups (e.g., Vehicle Control, (R)-Azelastine HCl low dose, (R)-Azelastine HCl high dose).
 - 30-60 minutes before the challenge, administer the test formulation intranasally (e.g., 50 µL per nostril).
 - Challenge the animals by intranasal instillation of OVA (e.g., 1% solution in saline).
- Efficacy Assessment:
 - Immediately after the challenge, observe the animals for 30 minutes.
 - Record the number of sneezes and the frequency of nasal rubbing movements.

- (Optional) Perform nasal lavage with saline at the end of the observation period to collect fluid for analysis of inflammatory cells (e.g., eosinophils) or mediators (e.g., histamine, leukotrienes).
- Data Analysis:
 - Compare the mean number of sneezes and nasal rubs between the vehicle-treated and (R)-Azelastine HCl-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 4: Analytical Quantification by RP-HPLC

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Azelastine Hydrochloride in a nasal spray formulation.[14][15]



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Caption: Workflow for quantification of Azelastine HCl by RP-HPLC.

Table 3: Chromatographic Conditions

Parameter	Condition	Reference
Column	C18 (e.g., 250 x 4.6 mm, 5 µm particle size)	[15]
Mobile Phase	Phosphate buffer (pH 3.1) : Acetonitrile (60:40, v/v)	[15]
Flow Rate	1.0 mL/min	[15]
Detection	UV at 239 nm	[14]
Injection Volume	20 µL	-

| Column Temperature | Ambient |[15] |

Procedure:

- Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.1. Mix with acetonitrile in the specified ratio. Degas the final solution by sonication or vacuum filtration.
- Standard Preparation: Prepare a stock solution of **(R)-Azelastine Hydrochloride** reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 10-100 µg/mL).
- Sample Preparation: Accurately weigh or pipette a known amount of the nasal spray formulation and dilute it with the mobile phase to a final concentration within the calibration range.
- Chromatographic Run:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the calibration standards, starting with the lowest concentration.
 - Inject the prepared sample solution(s).
- Data Analysis:

- Integrate the peak area for Azelastine in each chromatogram.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **(R)-Azelastine Hydrochloride** in the sample by interpolating its peak area from the calibration curve.

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